4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N2O2. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Hydroxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but lacks the hydroxyl group, which may affect its reactivity and binding properties.
5-Hydroxy-1-methyl-1H-pyrazole: Lacks the aldehyde group, which limits its ability to form covalent bonds with proteins.
4-Hydroxy-1-phenyl-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a methyl group, which can influence its hydrophobicity and binding interactions.
Uniqueness
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-hydroxy-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)5(9)2-6-7/h2-3,9H,1H3 |
InChI Key |
GVUJEFPAUUZKDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.